5-(Piperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a triazoloquinazoline core, and a benzenesulfonyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the benzenesulfonyl group and the piperidine ring. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Benzenesulfonyl Derivatives: Compounds with the benzenesulfonyl group attached to different cores.
Piperidine Derivatives: Compounds with the piperidine ring but varying functional groups.
Uniqueness: 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N5O2S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-piperidin-1-yl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C23H25N5O2S/c1-16(2)17-10-12-18(13-11-17)31(29,30)23-22-24-21(27-14-6-3-7-15-27)19-8-4-5-9-20(19)28(22)26-25-23/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3 |
InChI Key |
QUISVMJELRRHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.